molecular formula C28H23N5O4 B2482992 N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide CAS No. 1207038-62-7

N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide

Cat. No.: B2482992
CAS No.: 1207038-62-7
M. Wt: 493.523
InChI Key: XGRVGACAJMMKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C28H23N5O4 and its molecular weight is 493.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Antimicrobial Applications

Several studies have demonstrated the potential of furan-based compounds in antiviral and antimicrobial treatments. For instance, heterocyclic compounds derived from furanone showed promising antiviral activity against the H5N1 avian influenza virus, indicating the potential use of furan-based compounds in developing antiviral drugs (Flefel et al., 2012). Similarly, derivatives of furan and pyrazole as Nitrofurantoin® analogues have been synthesized and showed significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating urinary infectious diseases (Hassan et al., 2020).

Anticancer Applications

The synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer agents highlight the utility of pyrimidine derivatives in cancer treatment. These compounds exhibited cytotoxic activities against various cancer cell lines, demonstrating the potential of pyrazolopyrimidine structures in developing new anticancer drugs (Rahmouni et al., 2016).

Anti-inflammatory and Analgesic Properties

Research has also explored the anti-inflammatory and analgesic properties of thiazolopyrimidine derivatives. These compounds were synthesized and evaluated for their antinociceptive and anti-inflammatory activities, showing significant effects and minimal toxicity, which suggests their potential application in developing new treatments for pain and inflammation (Selvam et al., 2012).

Heterocyclic Compound Synthesis

The versatility of furan-based compounds in synthesizing various heterocyclic structures is noteworthy. For instance, enaminonitrile has been utilized as a building block in heterocyclic synthesis, leading to the development of novel furo[2,3-d]pyrimidin-4(3H)-one and 4H-furo[2,3-d][1,3]oxazin-4-one derivatives, showcasing the potential of such compounds in creating diverse heterocyclic compounds with possible pharmaceutical applications (El-Shahawi & El-ziaty, 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new drugs, materials, or chemical reactions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazole, which is synthesized from furan-2-carboxaldehyde, ethyl acetoacetate, and 4-propyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine. The second intermediate is 9H-xanthene-9-carboxylic acid, which is synthesized from salicylic acid and phthalic anhydride. The two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "Furan-2-carboxaldehyde", "Ethyl acetoacetate", "4-Propyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine", "Salicylic acid", "Phthalic anhydride", "Peptide coupling reagents" ], "Reaction": [ "Step 1: Synthesis of 5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazole from furan-2-carboxaldehyde, ethyl acetoacetate, and 4-propyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine using standard synthetic methods.", "Step 2: Synthesis of 9H-xanthene-9-carboxylic acid from salicylic acid and phthalic anhydride using standard synthetic methods.", "Step 3: Coupling of the two intermediates using standard peptide coupling reagents to form the final product N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide." ] }

CAS No.

1207038-62-7

Molecular Formula

C28H23N5O4

Molecular Weight

493.523

IUPAC Name

N-[5-(furan-2-yl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C28H23N5O4/c1-2-8-17-15-25(34)31-28(29-17)33-24(16-20(32-33)23-13-7-14-36-23)30-27(35)26-18-9-3-5-11-21(18)37-22-12-6-4-10-19(22)26/h3-7,9-16,26H,2,8H2,1H3,(H,30,35)(H,29,31,34)

InChI Key

XGRVGACAJMMKBI-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.